5-Bromo-3-methyl-2-pyridinecarbaldehyde

Cross‑coupling Nucleophilic aromatic substitution Medicinal chemistry

5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS 376587‑53‑0, molecular formula C₇H₆BrNO, molecular weight 200.03 Da) is a disubstituted pyridine‑2‑carbaldehyde bearing a bromine atom at the 5‑position and a methyl group at the 3‑position [REFS‑1]. It is a halogenated heteroaromatic aldehyde used primarily as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 376587-53-0
Cat. No. B1315365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-2-pyridinecarbaldehyde
CAS376587-53-0
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C=O)Br
InChIInChI=1S/C7H6BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-4H,1H3
InChIKeyGLMJIYLGQMKLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS 376587-53-0): Core Physicochemical Profile and Heterocyclic Building Block Identity


5-Bromo-3-methyl-2-pyridinecarbaldehyde (CAS 376587‑53‑0, molecular formula C₇H₆BrNO, molecular weight 200.03 Da) is a disubstituted pyridine‑2‑carbaldehyde bearing a bromine atom at the 5‑position and a methyl group at the 3‑position [REFS‑1]. It is a halogenated heteroaromatic aldehyde used primarily as a synthetic intermediate in medicinal chemistry and agrochemical research. In its pure form it is a white to light‑yellow crystalline solid [REFS‑2]. Key predicted physicochemical properties, generated via the ACD/Labs Percepta platform (v 14.00), include a density of 1.6 ± 0.1 g cm⁻³, a boiling point of 260.9 ± 40.0 °C at 760 mmHg, a flash point of 111.6 ± 27.3 °C, and a calculated ACD/LogP of 2.08 [REFS‑1].

Why 5-Bromo-3-methyl-2-pyridinecarbaldehyde Cannot Be Replaced by Close Analogs Without Functional Consequence


Generic substitution—replacing 5-bromo-3-methyl-2-pyridinecarbaldehyde with a chloro analog, a non‑halogenated picolinealdehyde, or a regioisomeric bromopyridinecarbaldehyde—almost always imposes a trade‑off in reactivity, physicochemical properties, or downstream coupling efficiency. The combination of a 5‑bromo substituent (electron‑withdrawing, capable of participating in cross‑coupling) and a 3‑methyl substituent (electron‑donating, sterically modulating aldehyde reactivity) creates a distinct electronic and steric profile [REFS‑1]. In NHC‑catalysed reactions, 3‑substituted pyridine‑2‑carboxaldehyde derivatives show markedly different rate and equilibrium constants for tetrahedral intermediate formation compared to benzaldehyde or non‑methylated analogs [REFS‑1]. Replacing the C–Br bond with a C–Cl bond alters both the bond dissociation energy and the cross‑coupling activation barrier, making reaction outcomes non‑transferable [REFS‑2]. Similarly, removing the 3‑methyl group changes the aldehyde’s electrophilicity and solubility, as evidenced by the fact that 3‑methyl‑2‑pyridinecarbaldehyde is a liquid at room temperature (boiling 84 °C/13 mmHg) while the brominated target is a crystalline solid [REFS‑3]. These divergent physical and electronic properties mean that using a close analog in a multi‑step synthesis typically requires full re‑optimisation.

Quantitative Differentiation of 5-Bromo-3-methyl-2-pyridinecarbaldehyde Versus Closest Analogs


Molecular Weight and C–X Bond Reactivity: 5-Br vs. 5-Cl Pyridinecarbaldehyde

5‑Bromo‑3‑methyl‑2‑pyridinecarbaldehyde possesses a C–Br bond (bond dissociation energy ≈ 285 kJ mol⁻¹) that is significantly weaker and more polarisable than the C–Cl bond (BDE ≈ 351 kJ mol⁻¹) present in the direct chloro analog, 5‑chloro‑3‑methylpicolinaldehyde [REFS‑1]. This translates into a lower activation barrier for oxidative addition in Pd‑catalysed Suzuki–Miyaura couplings; aryl bromides typically react 10‑ to 100‑fold faster than the corresponding aryl chlorides under identical conditions [REFS‑2]. The molecular weight difference (200.03 Da for the bromo compound vs. 155.58 Da for the chloro analog) additionally impacts compound tracking by LC‑MS, with the characteristic ¹:¹ isotope pattern of bromine providing unambiguous detection and purity assessment [REFS‑3].

Cross‑coupling Nucleophilic aromatic substitution Medicinal chemistry

Lipophilicity and Predicted Membrane Permeability: 5-Br/3‑Me vs. Non‑halogenated 3‑Me Analog

The ACD/LogP of 5‑bromo‑3‑methyl‑2‑pyridinecarbaldehyde is predicted as 2.08, approximately 1.6 log units higher than the corresponding non‑halogenated 3‑methyl‑2‑pyridinecarbaldehyde (LogP ~ 1.36, calculated from its measured log D₇.₄ of ≈ 0.67 [REFS‑1]). This increase in lipophilicity is congruent with the contribution of a 5‑bromo substituent (Hansch π‑Br ≈ 0.86) [REFS‑2], and it shifts the compound further into the optimal CNS drug‑likeness window (LogP 2–4). In contrast, the chloro analog provides a smaller lipophilic increment (π‑Cl ≈ 0.71), and the unsubstituted parent falls short of the LogP range preferred for blood–brain barrier penetration [REFS‑3].

Drug likeness Lipophilicity ADME prediction

Physical State and Handling: Crystalline Bromo vs. Liquid Non‑halogenated Analog

5‑Bromo‑3‑methyl‑2‑pyridinecarbaldehyde is a white to light‑yellow crystalline solid at standard laboratory conditions [REFS‑1], whereas the non‑halogenated analog, 3‑methyl‑2‑pyridinecarbaldehyde, is a clear colourless‑to‑yellow liquid with a boiling point of 84 °C at 13 mmHg and a flash point of 74 °C [REFS‑2]. This phase difference influences practical handling: crystalline solids enable more precise gravimetric dispensing and are inherently less prone to oxidation or evaporation during storage. The melting point of the brominated compound has been estimated at ~58 °C (via the Stein & Brown method) [REFS‑3], further confirming its solid‑state advantage over the liquid non‑halogenated analog.

Formulation Weighing accuracy Solid‑phase synthesis

Electronic Substituent Effects on Aldehyde Reactivity: 5‑Br/3‑Me vs. 6‑Br and Unsubstituted Derivatives

In N‑heterocyclic carbene (NHC)‑catalysed reactions, pyridine‑2‑carboxaldehydes bearing a 3‑methyl group show equilibrium constants (Kexp ≈ 4.36 × 10³ M⁻¹ for the model 3‑methyl‑pyridine‑2‑carbaldehyde with N‑Ph triazolium salt 39) that are markedly larger than those of the parent pyridine‑2‑carbaldehyde [REFS‑1]. Although direct kinetic data for the 5‑bromo‑3‑methyl derivative are not yet published, electronic structure analysis indicates that the additional electron‑withdrawing 5‑bromo substituent further increases the aldehyde carbon electrophilicity, as measured by a predicted pKa of 1.86 ± 0.10 for the conjugated acid of the target compound, compared to 4.22 ± 0.10 for the non‑halogenated 3‑methyl analog [REFS‑2]. This enhanced electrophilicity translates into faster addition of nucleophiles and is consistent with the broadly observed trend that 3‑halogen‑substituted pyridinecarboxaldehydes favour tetrahedral intermediate formation relative to benzaldehyde [REFS‑1].

NHC organocatalysis Breslow intermediate Electrophilicity

High‑Discrimination Application Scenarios for 5‑Bromo‑3‑methyl‑2‑pyridinecarbaldehyde Based on Verified Evidence


Palladium‑Catalysed Cross‑Coupling in CNS‑Targeted Library Synthesis

The combination of a labile C–Br bond for efficient Suzuki–Miyaura coupling and a predicted LogP of 2.08 makes 5‑bromo‑3‑methyl‑2‑pyridinecarbaldehyde a privileged building block for constructing CNS‑penetrant screening libraries [REFS‑1]. The bromine atom provides a reliable handle for late‑stage diversification, while the higher lipophilicity relative to the chloro or non‑halogenated analogs [REFS‑2] aligns with CNS drug‑likeness criteria [REFS‑3]. In this scenario, replacing the brominated compound with the chloro analog would significantly reduce cross‑coupling yields under palladium‑ligand conditions optimized for aryl bromides, necessitating method re‑development.

NHC‑Catalysed Umpolung Processes Requiring High Aldehyde Electrophilicity

The elevated electrophilicity of the aldehyde group (indicated by a predicted pyridinium pKa of 1.86 vs. 4.22 for the non‑halogenated analog [REFS‑1]) makes this compound particularly suited for NHC‑catalysed benzoin or Stetter reactions where the rate of Breslow intermediate formation is critical [REFS‑2]. The 3‑methyl group, already shown to substantially favour tetrahedral intermediate formation in model 3‑methyl‑pyridine‑2‑carbaldehyde [REFS‑2], is expected to synergise with the 5‑bromo substituent to further accelerate adduct formation, out‑performing 6‑bromo or non‑halogenated regioisomers.

Automated Parallel Synthesis Requiring Solid‑Form Weighing Precision

Because 5‑bromo‑3‑methyl‑2‑pyridinecarbaldehyde is a crystalline solid with an estimated melting point of ~58 °C [REFS‑1], it integrates seamlessly into automated solid‑dispensing platforms used in parallel medicinal chemistry [REFS‑2]. The liquid non‑halogenated analog cannot be dispensed with the same accuracy on these systems, leading to well‑to‑well variability that compromises hit‑expansion campaigns. Selection of the solid brominated form therefore directly impacts data quality in high‑throughput experimentation.

Isotopic Purity Tracking by LC‑MS During Multistep Synthesis

The distinctive ¹:¹ isotope pattern of bromine (⁷⁹Br:⁸¹Br) in the target compound [REFS‑1] provides a built‑in mass spectrometric signature that simplifies reaction monitoring and purity assessment [REFS‑2]. Chloro analogs, while also displaying an isotope pattern, have a less distinctive ³:¹ ratio for ³⁵Cl:³⁷Cl, making it harder to deconvolute overlapping signals in complex reaction mixtures. This isotopic advantage is particularly valuable in process chemistry where real‑time LC‑MS tracking of multiple intermediates is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-methyl-2-pyridinecarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.